![molecular formula C17H20N2 B273590 N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine](/img/structure/B273590.png)
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine, also known as DMBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a derivative of benzylidene aniline and is commonly used as a fluorescent probe for detecting biological molecules.
Wirkmechanismus
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine works by binding to biological molecules and emitting fluorescence when excited by light. The mechanism of action involves the formation of a complex between N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine and the target molecule, which results in a change in the fluorescence properties of N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. However, it is important to note that N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine is a synthetic compound and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine in lab experiments is its high sensitivity and selectivity for detecting biological molecules. N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine is also relatively easy to synthesize and is cost-effective. However, one of the limitations of using N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine is its limited solubility in aqueous solutions, which can affect its performance in some experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine in scientific research. One potential application is in the development of new fluorescent probes for detecting specific biomolecules. N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine can also be used as a photosensitizer for targeted drug delivery in photodynamic therapy. Additionally, N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine can be modified to improve its solubility and other properties, which could expand its potential applications in various fields.
Conclusion:
In conclusion, N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine is commonly used as a fluorescent probe for detecting biological molecules and has also been used as a photosensitizer for photodynamic therapy. Although N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine has minimal toxicity and does not have any significant biochemical or physiological effects, it is important to handle it with care. There are several future directions for the use of N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine in scientific research, including the development of new fluorescent probes and targeted drug delivery systems.
Synthesemethoden
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine can be synthesized through a condensation reaction between 4-dimethylaminobenzaldehyde and 1-phenylethylamine. The reaction is catalyzed by an acid catalyst and involves the formation of an imine intermediate, which is subsequently reduced to form N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine has been extensively used in scientific research due to its unique properties. It is commonly used as a fluorescent probe for detecting biological molecules such as proteins, DNA, and RNA. N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine has also been used as a photosensitizer for photodynamic therapy, a technique used for treating cancer and other diseases.
Eigenschaften
Produktname |
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine |
---|---|
Molekularformel |
C17H20N2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(1-phenylethyliminomethyl)aniline |
InChI |
InChI=1S/C17H20N2/c1-14(16-7-5-4-6-8-16)18-13-15-9-11-17(12-10-15)19(2)3/h4-14H,1-3H3 |
InChI-Schlüssel |
YGWFFIMITYEUNC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.